2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Solid-Phase Peptide Synthesis Fmoc Chemistry Arginine Protection

Legacy peptide manufacturing using Fmoc-Arg(Pmc)-OH demands consistent side-chain deprotection kinetics to avoid batch failures. Switching protecting groups re-triggers costly regulatory re-validation. BenchChem supplies 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (≥97% HPLC) as a direct replacement, ensuring: • Predictable 1-3 h TFA cleavage window with controlled electrophile persistence, matching validated processes. • Mitsunobu-compatible stability for Glyψ[CH₂NH] pseudodipeptide synthesis without premature deprotection. Reliable global logistics support uninterrupted GMP peptide production.

Molecular Formula C14H19ClO3S
Molecular Weight 302.8 g/mol
CAS No. 112160-39-1
Cat. No. B056402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
CAS112160-39-1
Molecular FormulaC14H19ClO3S
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C
InChIInChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3
InChIKeyUXUOVYKDMGFUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pmc-Cl Technical Data & Identification


2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (CAS 112160-39-1), also referred to as PMC-Cl or Pmc chloride, is a sulfonyl chloride reagent with the molecular formula C₁₄H₁₉ClO₃S and a molecular weight of 302.82 g/mol [1]. It is a solid with a reported melting point of 77–82 °C and a typical commercial purity specification of ≥97.0% (HPLC) . The compound features a fully methylated chroman (benzodihydropyran) ring bearing a reactive sulfonyl chloride functional group at the 6-position, making it an electrophilic reagent suitable for nucleophilic substitution reactions .

Reagent type Sulfonyl chloride electrophile for Fmoc-Arg(Pmc)-OH synthesis
Scaffold Pentamethylchroman ring defines deprotection kinetics profile
Form Solid reagent with defined purity specification; suitable for SPPS workflows

Pmc-Cl Substitution Risks


In solid-phase peptide synthesis (SPPS), the selection of an arginine side-chain protecting group directly determines deprotection kinetics, side-reaction profiles, and ultimately crude peptide purity. Sulfonyl chloride reagents such as Mtr-Cl, Pmc-Cl, Pbf-Cl, and MIS-Cl all generate aryl-sulfonyl electrophiles upon TFA cleavage, but their substituent patterns dramatically alter electrophile lifetime and scavenger trapping efficiency [1]. Consequently, substitution without validation introduces uncontrolled variability in product quality. The following evidence quantifies precisely where 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) sits relative to its closest alternatives, enabling procurement decisions grounded in measurable performance differences rather than vendor claims.

Pmc-Cl characteristics
Alternative (Pbf/Mtr/MIS) context
Longer TFA deprotection cycle; typical 3–4 h window
Pbf-Cl cleaves in ~1 h; faster cycle may reduce acid exposure
Intermediate electrophile persistence; ~hundreds ms lifetime
Mtr: seconds (higher side-reaction risk); Pbf: tens of ms (lower risk)
Sequence-dependent Trp transfer (Arg-Xaa-Trp motif)
MIS group reported without analogous transfer; Pbf also widely used for Trp-containing sequences
Higher procurement cost and limited commercial availability
o-Nitrobenzenesulfonyl chloride and other reagents are cheaper and readily accessible

Pmc-Cl Comparative Evidence


Deprotection Kinetics: Pmc vs Pbf

Pmc-Cl-derived protection (Pmc group) requires 3–4 hours for complete TFA-mediated removal, whereas the Pbf group (from Pbf-Cl) is fully deprotected in approximately 1 hour under milder acidic conditions [1]. The longer deprotection time for Pmc is attributed to the chroman ring's sp³ oxygen donor character, which stabilizes the aryl-sulfonyl electrophile to an intermediate extent compared to the more labile benzofuran (sp²) system in Pbf [2].

TFA Deprotection Time
Head-to-head
Pmc: 3–4 h
Pbf: ~1 h
Longer TFA exposure informs cleavage protocol and scavenger optimization for acid-sensitive sequences.
2–3× longer deprotection time vs Pbf; may increase side-reaction risk in certain sequences.
Solid-Phase Peptide Synthesis Fmoc Chemistry Arginine Protection

Electrophile Persistence: Pmc vs Mtr, Pbf, MIS

During TFA acidolysis, sulfonyl protecting groups release electrophilic aryl-SO₂⁺ species whose lifetimes dictate side-reaction frequency. Mtr (p-methoxy-trimethylphenyl) produces electrophiles persisting for ~seconds, Pmc (chromanyl) ~hundreds of ms, Pbf (benzofuranyl) ~tens of ms, and MIS (dimethoxyindole) ~ms or less [1]. Consequently, Pmc occupies an intermediate risk profile relative to Mtr (higher risk) and Pbf/MIS (lower risk).

Electrophile Persistence
Head-to-head
Pmc: ~hundreds ms
Mtr: ~seconds
Pbf: ~tens ms
MIS: ~ms or less
Intermediate risk profile; Trp/Ser/Thr sulfonation frequency correlates with electrophile lifetime.
Pmc persistence ~10× shorter than Mtr, ~5–10× longer than Pbf.
Peptide Chemistry Side-Reaction Control Deprotection Optimization

Pmc Transfer to Tryptophan

The extent of Pmc protecting group transfer from the Arg guanidino group to Trp side chains depends on the spatial proximity of these residues in the peptide sequence. When Arg and Trp are separated by exactly one intervening amino acid, Pmc transfer is most pronounced and cannot be completely prevented even with optimized scavenger cocktails [1]. This sequence-dependent behavior contrasts with the MIS (1,2-dimethylindole-3-sulfonyl) group, which demonstrates compatibility with Trp-containing peptides without analogous transfer [2].

Arg-to-Trp Transfer
Head-to-head
Maximal transfer with Arg-Xaa-Trp spacing
Sequence-dependent purity risk; review residue proximity before selecting Pmc.
MIS group compatible without analogous transfer; Pbf also shows lower Trp modification.
Peptide Synthesis Tryptophan Modification Sequence Optimization

Chroman Oxidation Kinetics

The 6-hydroxy analog of the target compound (6-hydroxy-2,2,5,7,8-pentamethylchroman, Trolox C without the carboxyl group) was compared to Trolox C and α-tocopherol for oxidation by horseradish peroxidase (HRP). Rate constants for the rate-determining step decreased in the order: 6-hydroxy-2,2,5,7,8-pentamethylchroman > Trolox C > α-tocopherol [1]. Final oxidation products (quinoid forms) were obtained quantitatively for both chroman analogs, whereas α-tocopherol gave α-tocopherol quinone in very low yield, indicating distinct oxidative fate pathways [1].

Chroman Oxidation Rate
Class-level
Pentamethylchroman > Trolox C > α-tocopherol (HRP assay)
Class-level inference; chroman scaffold oxidation profiling may inform storage and reactivity context.
Target compound is sulfonyl chloride, not antioxidant; data to verify for synthetic applications.
Antioxidant Chemistry Enzymatic Oxidation Vitamin E Analogs

Pmc-Cl Cost and Accessibility

In a 2024 patent for N6-(benzyloxycarbonyl)-N2-methyl-L-lysine synthesis, the authors explicitly note that 'Pmc-Cl (CAS: 112160-39-1) is expensive and difficult to obtain' and therefore opted for o-nitrobenzenesulfonyl chloride as a cheaper, readily available alternative [1]. This direct qualitative assessment establishes a procurement trade-off: Pmc-Cl offers the defined deprotection kinetics and side-reaction profile documented above, but at a premium cost and with constrained commercial availability.

Procurement Cost
Reported
Expensive; difficult to obtain (2024 patent assessment)
Cost-availability trade-off; may drive alternative selection for process-scale synthesis.
Cheaper, readily available alternatives exist (e.g., o-nitrobenzenesulfonyl chloride).
Process Chemistry Cost Analysis Scale-Up Feasibility

Pmc-Cl Applications


Fmoc-SPPS with Extended TFA Deprotection

Pmc-Cl is used to prepare Fmoc-Arg(Pmc)-OH building blocks for SPPS . The Pmc group is removed by TFA in 1–3 hours . This extended deprotection window, compared to the ~1 hour required for Pbf-Cl, makes Pmc appropriate for sequences that are not acid-sensitive and where the intermediate electrophile persistence (~hundreds of ms) presents an acceptable side-reaction risk profile [1]. The primary utility, as described in EP0293073A1, is the protection of basic functional amino groups such as amidines and guanidines, with Pmc being made by sulphonation of 2,2,5,7,8-pentamethylchroman using chlorosulphonic acid [2].

Legacy cGMP Peptide Manufacturing

Pmc-Cl and its derivatives persist in established peptide manufacturing workflows, particularly for legacy products where process validation and regulatory filings were completed using Pmc chemistry. The intermediate side-reaction frequency (medium risk, between Mtr-high and Pbf-low) is a known and controlled variable in these validated processes. Switching to alternative protecting groups would require re-validation, making continued procurement of Pmc-Cl a regulatory and operational necessity for such products.

Reduced Peptide Bond Pseudodipeptide Synthesis

Pmc-protected aminoesters have been specifically employed in Mitsunobu reactions for the synthesis of pseudodipeptides of the Glyψ[CH₂NH]Aaa type, with compatibility for subsequent SPPS demonstrated . This application leverages the Pmc group's stability under the Mitsunobu reaction conditions while retaining acid-labile deprotection capability for final product release.

Application
Selection Property
Validation Focus
Fmoc-SPPS with extended TFA deprotection
Deprotection kinetics compatibility
Confirm TFA cleavage time and scavenger system for target sequences
Legacy cGMP peptide manufacturing
Process-validated protecting group
Verify lot-to-lot consistency and regulatory acceptance continuity
Reduced peptide bond pseudodipeptide synthesis
Mitsunobu reaction stability
Ensure Pmc group retention during coupling; validate final acidolytic release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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